7-Methoxy-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-c]pyridine
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Overview
Description
7-Methoxy-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-c]pyridine: is a heterocyclic compound that features a pyrazolopyridine core substituted with a methoxy group and a tetrahydropyran ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Methoxy-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-c]pyridine typically involves the following steps:
Formation of the Pyrazolopyridine Core: The pyrazolopyridine core can be synthesized through a cyclization reaction involving appropriate precursors such as hydrazines and pyridine derivatives.
Introduction of the Methoxy Group: The methoxy group can be introduced via methylation reactions using reagents like methyl iodide or dimethyl sulfate.
Attachment of the Tetrahydropyran Ring: The tetrahydropyran ring can be attached through a nucleophilic substitution reaction, where a suitable leaving group on the pyrazolopyridine core is replaced by the tetrahydropyran moiety.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the pyrazolopyridine core, potentially converting it to a dihydro or tetrahydro derivative.
Substitution: The tetrahydropyran ring can participate in nucleophilic substitution reactions, where the oxygen atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride can be employed.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a base such as sodium hydride.
Major Products
Oxidation: Aldehydes, carboxylic acids.
Reduction: Dihydro or tetrahydro derivatives.
Substitution: Amino or thio derivatives.
Scientific Research Applications
Chemistry
In chemistry, 7-Methoxy-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-c]pyridine can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.
Biology
In biological research, this compound can be used as a probe to study enzyme interactions and receptor binding. Its structural features make it a candidate for investigating the mechanisms of various biological processes.
Medicine
In medicinal chemistry, this compound has potential as a lead compound for the development of new drugs. Its ability to interact with specific molecular targets can be exploited to design therapeutics for various diseases.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers or coatings. Its stability and reactivity make it suitable for various applications.
Mechanism of Action
The mechanism of action of 7-Methoxy-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-c]pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxy group and the tetrahydropyran ring play crucial roles in binding to these targets, influencing the compound’s biological activity. The pyrazolopyridine core can participate in various signaling pathways, modulating cellular responses.
Comparison with Similar Compounds
Similar Compounds
- 2-Methoxytetrahydropyran
- Tetrahydro-2H-pyran-2-yl derivatives
- Pyrazolopyridine derivatives
Uniqueness
7-Methoxy-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-c]pyridine is unique due to the combination of its structural features. The presence of both a methoxy group and a tetrahydropyran ring on the pyrazolopyridine core provides distinct reactivity and binding properties, setting it apart from other similar compounds.
Properties
IUPAC Name |
7-methoxy-1-(oxan-2-yl)pyrazolo[3,4-c]pyridine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3O2/c1-16-12-11-9(5-6-13-12)8-14-15(11)10-4-2-3-7-17-10/h5-6,8,10H,2-4,7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GQJPFFIXFBINQT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=CC2=C1N(N=C2)C3CCCCO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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